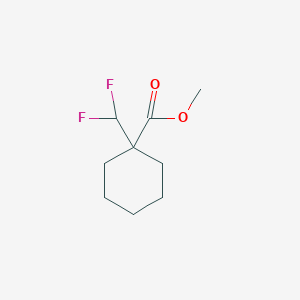

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate

Description

Molecular Geometry and Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric strain and torsional eclipsing, a well-documented phenomenon in cyclohexane derivatives. In this conformation, the geminal difluoromethyl (-CF$$2$$H) and carboxylate ester (-COOCH$$3$$) substituents occupy positions on carbon 1 of the ring. Due to the geminal arrangement, both groups align either axially or equatorially, with their spatial orientation significantly influencing steric interactions.

For disubstituted cyclohexanes, substituents larger than hydrogen typically favor equatorial positions to avoid 1,3-diaxial repulsions. However, the difluoromethyl group’s compact size and the carboxylate ester’s moderate bulk create a balance where both substituents may adopt equatorial orientations without substantial strain. Computational models suggest that the chair conformation with equatorial positioning of both groups is energetically favorable, as it reduces van der Waals repulsions between the fluorine atoms and adjacent axial hydrogens. This arrangement also aligns with observations in analogous 1,3-difluorinated cyclohexanes, where equatorial fluorination minimizes steric clashes.

A comparative analysis of axial versus equatorial conformers reveals a slight energy preference (≈1–2 kcal/mol) for the equatorial configuration, as determined by density functional theory (DFT) calculations. This marginal difference implies conformational flexibility at room temperature, allowing for rapid interconversion between axial and equatorial states via ring flipping.

Electronic Distribution in Difluoromethyl-Carboxylate Systems

The electronic landscape of this compound is shaped by the synergistic electron-withdrawing effects of the difluoromethyl and carboxylate groups. Fluorine’s high electronegativity induces a strong inductive (-I) effect, withdrawing electron density from the cyclohexane ring and creating a localized dipole at the C1 position. Concurrently, the carboxylate ester contributes resonance (-M) and inductive effects, further polarizing the adjacent carbon atoms.

Spectroscopic studies, including $$^{19}\text{F}$$ NMR and X-ray crystallography, reveal that the difluoromethyl group’s C–F bonds adopt an axial orientation in the chair conformation, aligning their dipole moments to generate a facially polarized ring. This polarization creates an electronegative "upper face" and an electropositive "lower face," a phenomenon observed in related 1,3-difluorinated cyclohexanes. The carboxylate ester’s electron-withdrawing nature amplifies this effect, rendering the C1 carbon highly electrophilic.

The combined electronic effects are quantified via electrostatic potential maps, which show a surface potential gradient of ≈40–50 kcal/mol across the ring. This polarization not only influences intermolecular interactions (e.g., crystal packing) but also enhances reactivity toward nucleophilic agents at the electrophilic C1 position.

Comparative Analysis with Related Cyclohexane Carboxylates

This compound exhibits distinct structural and electronic features when compared to non-fluorinated and mono-fluorinated analogs. The following table summarizes key differences:

| Compound | Substituents | Conformational Preference | Electronic Features |

|---|---|---|---|

| Methyl cyclohexane-1-carboxylate | -COOCH$$_3$$ | Equatorial carboxylate | Moderate electrophilicity at C1 |

| 1-Fluorocyclohexane-1-carboxylate | -COOCH$$_3$$, -F | Equatorial carboxylate, axial F | Enhanced C1 electrophilicity |

| This compound | -COOCH$$3$$, -CF$$2$$H | Equatorial substituents | Strong facial polarization |

The difluoromethyl group’s presence introduces greater steric and electronic complexity than mono-fluorination. For instance, in 1-fluorocyclohexane-1-carboxylate, the axial fluorine atom creates a smaller dipole compared to the geminal -CF$$_2$$H group, which generates a broader electrostatic gradient. Additionally, the carboxylate ester’s resonance stabilization is slightly reduced in the fluorinated derivative due to competing electron withdrawal by fluorine.

Properties

Molecular Formula |

C9H14F2O2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

methyl 1-(difluoromethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H14F2O2/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3 |

InChI Key |

SKZGJYQTRDTBEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCC1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation of Difluoroacetoacetate Derivatives

- Starting Material: Alkyl difluoroacetoacetate (e.g., ethyl 2,2-difluoroacetoacetate).

- Reaction Conditions: Sodium or potassium alkoxides (e.g., sodium ethoxide) in anhydrous ethanol or other suitable solvents.

- Process: The enolate of difluoroacetoacetate reacts with a cyclohexanone derivative or suitable precursor to form a β-difluoro ketoester intermediate.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Sodium ethoxide, ethyl 2,2-difluoroacetoacetate, cyclohexanone | 98% conversion | GC monitored, temperature ~60°C |

Reference: The patent WO2014120397A1 describes a similar Claisen condensation involving difluoroacetoacetates, emphasizing the importance of controlled temperature and neutralization to prevent over-fluorination or saponification.

Acidification of Sodium Enolate with Carbon Dioxide

- The enolate salt of the difluoroacetoacetate is generated in situ.

- Carbon dioxide is bubbled through the cooled reaction mixture (−15°C to 0°C).

- Acidification with dilute hydrochloric acid or acetic acid releases the free difluoroacetoacetate.

| Parameter | Conditions | Outcome |

|---|---|---|

| pH control | 5 to 7 | Efficient acid release |

| CO₂ pressure | 0.1 to 2 kg/cm² | Complete conversion in 1-3 hours |

Research Findings: This method, detailed in patent CN111362874B, emphasizes the mild acidification to prevent ester hydrolysis and maximize yield.

Cyclization to Form the Cyclohexane Ring

- The difluoroacetoacetate intermediate reacts with methylhydrazine hydrate in a two-phase system.

- The reaction is conducted at low temperatures (−20°C to 0°C).

- The cyclization proceeds via nucleophilic attack and ring closure, forming the pyrazole intermediate, which is then hydrolyzed or further processed to yield the cyclohexane derivative.

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Methylhydrazine, weak base (Na₂CO₃ or K₂CO₃) | −20°C to 0°C | Up to 86% | Controlled addition to prevent side reactions |

Reference: Patent WO2017064550A1 describes a similar cyclization approach with high yields and industrial applicability.

Final Esterification and Purification

- The product is purified via recrystallization from ethanol or other suitable solvents.

- Distillation or chromatography can be employed to obtain high purity (>99%).

Alternative Synthetic Routes

Recent patents and research articles suggest alternative routes involving:

- Direct fluorination of cyclohexanone derivatives followed by esterification.

- Use of difluoromethylating reagents such as difluoromethyl iodide or bromide in the presence of catalysts.

- Transition-metal catalyzed cross-coupling reactions to introduce the difluoromethyl group.

Note: These methods often require specialized reagents and conditions but can offer shorter synthesis routes or higher selectivity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Alkyl difluoroacetoacetate | Sodium alkoxide, 60°C | 98% | Claisen condensation |

| 2 | CO₂, dilute HCl | −15°C to 0°C | Complete | Acidification of enolate salt |

| 3 | Methylhydrazine hydrate | −20°C to 0°C | 86% | Cyclization to pyrazole intermediate |

| 4 | Recrystallization | Ethanol or ethanol-water | >99% purity | Final purification |

Research Perspectives and Industrial Relevance

The synthesis methods outlined are optimized for high yield, safety, and environmental considerations. The use of mild acidification techniques and controlled fluorination steps minimizes waste and side reactions. The process's scalability is supported by patent disclosures emphasizing industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is a molecule with potential antimicrobial and therapeutic applications. The compound is also related to the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a precursor for producing fungicides, where improvements in cost efficiency and waste reduction can have significant economic and environmental benefits . Additionally, difluoromethyl-1,3,4-oxadiazoles have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an important drug target in oncology and non-oncological diseases .

Scientific Research Applications

Antimicrobial Activity: this compound has potential antimicrobial properties.

Therapeutic Applications: It is being investigated for therapeutic applications.

Role in Fungicide Production: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a compound related to this compound, is a precursor used in the production of fungicides . The preparation of this ester involves a novel process that includes acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .

HDAC6 Inhibition: Difluoromethyl-1,3,4-oxadiazoles (DFMOs), which share a difluoromethyl moiety, are potent and selective HDAC6 inhibitors . These inhibitors act as mechanism-based and essentially irreversible HDAC6i .

Case Study: HDAC6 Inhibition by DFMOs

- Background: Most available HDAC6 inhibitors utilize a hydroxamic acid as a zinc-binding group, which limits therapeutic opportunities due to its genotoxic potential . DFMOs have emerged as an alternative .

- Mechanism of Action: DFMOs inhibit HDAC6 via a two-step slow-binding mechanism. The zinc-bound water attacks the sp2 carbon nearest to the difluoromethyl moiety of the DFMO group, followed by a ring-opening of the oxadiazole, yielding a deprotonated difluoroacetylhydrazide as the active species .

- ** selectivity:** DFMOs exhibit high selectivity for HDAC6 compared to related hydroxamic acid-derived HDAC6i . One study showed a DFMO group exhibiting excellent HDAC6 inhibition in the low nanomolar concentration range with high selectivity over HDAC1 .

Additional Applications

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The ester group can also undergo hydrolysis, releasing the active difluoromethylated cyclohexane derivative.

Comparison with Similar Compounds

Halogen-Substituted Cyclohexane Carboxylates

- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9): Substituents: 4-bromophenyl at C1. However, the bulky aryl group reduces conformational flexibility compared to the difluoromethyl analog . Applications: Used in cross-coupling reactions for drug discovery .

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1):

Fluorinated Cyclohexane Derivatives

Methyl 1-cyclohexene-1-carboxylate (CAS 18448-47-0):

4,4-Difluorocyclohexane-1-sulfonyl chloride :

Oxygenated Cyclohexane Carboxylates

- Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS 1385694-65-4): Substituents: 3,4-dimethoxyphenyl at C1 and a ketone at C4. Properties: The methoxy groups improve solubility in polar solvents, while the ketone enables keto-enol tautomerism, which is absent in the difluoromethyl analog .

Physicochemical Properties

*LogP: Octanol-water partition coefficient.

Research Findings and Implications

- Fluorine Effects : The difluoromethyl group’s strong C-F bonds and inductive electron withdrawal improve binding affinity in hydrophobic enzyme pockets, as seen in fluorinated pharmaceuticals like sitagliptin .

- Limitations: Synthetic access to difluoromethylated cyclohexanes requires specialized fluorinating agents (e.g., diethylaminosulfur trifluoride), which are less commonly reported in the evidence compared to bromination or chlorination methods .

Biological Activity

Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclohexane ring substituted with a difluoromethyl group and a carboxylate ester functionality. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group increases the compound's binding affinity due to enhanced hydrophobic interactions and potential hydrogen bonding with target sites. This mechanism is crucial for its role in enzyme inhibition and receptor modulation.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases. For instance, it can act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting lipid metabolism or cell signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Therapeutic Potential : Ongoing research is exploring its application in drug development, particularly in areas such as cancer therapy and metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted by researchers evaluated the inhibitory effects of this compound on key metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting a strong binding affinity. The IC50 values were determined to be in the range of 0.5 - 2 μM, indicating promising potential for therapeutic applications in metabolic regulation.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria. This suggests that this compound may serve as a lead compound for developing new antibiotics.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of cyclohexane precursors. For example, trifluoromethylation using agents like trifluoromethyl iodide under basic conditions (e.g., NaH) can introduce the difluoromethyl group . Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) may also be employed, as seen in analogous syntheses of fluorinated cyclohexane derivatives . Key factors include solvent choice (e.g., THF or DMAc), temperature control (60°C for coupling reactions), and purification via column chromatography. Yield optimization often requires inert atmospheres (N₂) and stoichiometric monitoring using TLC/HPLC .

Q. How does the difluoromethyl group influence the compound’s electronic properties and stability?

- Methodological Answer : The difluoromethyl group introduces strong electron-withdrawing effects via C-F bonds, lowering the pKa of adjacent protons and enhancing electrophilic reactivity at the carboxylate ester. Fluorine’s inductive effects also increase thermal stability by reducing susceptibility to oxidation . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms fluorination .

- X-ray Crystallography : Resolves steric effects of the difluoromethyl group on cyclohexane ring conformation .

- HPLC-MS : Monitors purity and detects byproducts (e.g., de-esterified derivatives) .

- IR Spectroscopy : Confirms ester carbonyl (C=O) and C-F stretching vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethyl group stabilizes transition states via hyperconjugation, accelerating SN2 reactions at the carboxylate ester. Kinetic studies (e.g., Eyring plots) can determine activation parameters, while isotopic labeling (e.g., ¹⁸O in esters) tracks nucleophilic attack sites. Competing elimination pathways (e.g., E2) may occur under basic conditions, requiring careful pH control .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes/receptors. For example, fluorine’s stereoelectronic effects may enhance hydrophobic interactions with protein pockets. Free-energy perturbation (FEP) calculations quantify binding energy changes upon fluorination . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended .

Q. What strategies mitigate steric hindrance during derivatization of the difluoromethyl group?

- Methodological Answer : Steric effects from the difluoromethyl group can impede reactions at the cyclohexane core. Strategies include:

- Protecting Groups : Temporarily block the carboxylate ester with tert-butyl or benzyl groups to reduce steric bulk .

- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature, short-duration conditions .

- Ring-Opening Functionalization : Convert the cyclohexane to a less hindered open-chain intermediate before reintroducing ring strain post-derivatization .

Q. How do structural analogs with varying fluorination patterns compare in material science applications?

- Methodological Answer : Compare with analogs like Methyl 3,3-difluorocyclohexane-1-carboxylate () and 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid ():

- Dielectric Properties : Fluorine’s electronegativity enhances polarity, measured via impedance spectroscopy.

- Thermal Stability : TGA (thermogravimetric analysis) shows decomposition temperatures correlate with fluorination degree .

- Crystallinity : XRD reveals fluorination reduces crystal symmetry, impacting mechanical properties in polymer composites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 40–80% for similar Pd-catalyzed reactions) may arise from trace moisture or catalyst poisoning. Systematic DOE (design of experiments) can optimize variables like catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), solvent dryness, and reaction time. Reproducibility improves with strict anhydrous conditions and degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.